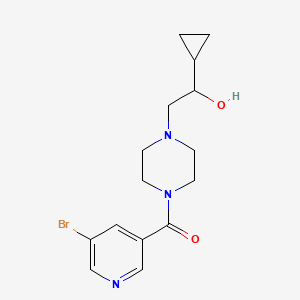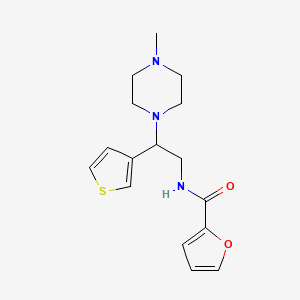
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide, also known as MPTFE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research in various fields.
科学的研究の応用
Neuroinflammation Imaging
A derivative, [11C]CPPC, has been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), which is a microglia-specific marker. This noninvasive tool facilitates the imaging of reactive microglia and disease-associated microglia, contributing to neuroinflammation in vivo. This application is particularly relevant in the study of neuropsychiatric disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The ability to specifically measure microglial activity noninvasively is invaluable for the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).
Anticancer and Antimicrobial Activities
Compounds from the family of thiophene-2-carboxaldehyde derivatives, including variations of the N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide, have shown promising antibacterial, antifungal, and anticancer activities. Their binding to human serum albumin (HSA) and pharmacokinetic mechanisms were explored, indicating potential for therapeutic applications (Shareef et al., 2016).
Antibacterial Activity
Research into novel hybrid molecules containing penicillanic acid or cephalosporanic acid moieties integrated with the piperazine structure has demonstrated significant antimicrobial activity, including against resistant strains. These findings underscore the potential for developing new antibiotics leveraging the structural features of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide (Başoğlu et al., 2013).
Dye-Sensitized Solar Cells
The compound has also found applications in the field of renewable energy. Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and utilized in dye-sensitized solar cells. These derivatives have shown to affect the performance of the cells, highlighting the potential of furan derivatives in improving solar energy conversion efficiency (Kim et al., 2011).
特性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-18-5-7-19(8-6-18)14(13-4-10-22-12-13)11-17-16(20)15-3-2-9-21-15/h2-4,9-10,12,14H,5-8,11H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKHPMDYFZUGEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CO2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

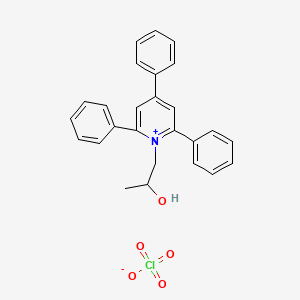
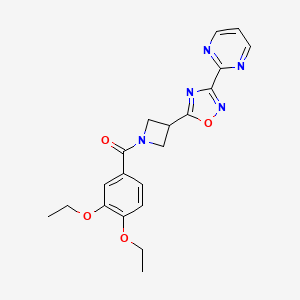
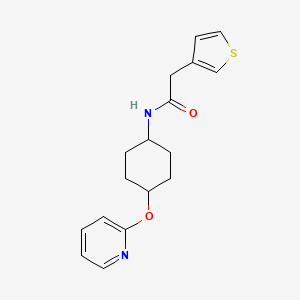
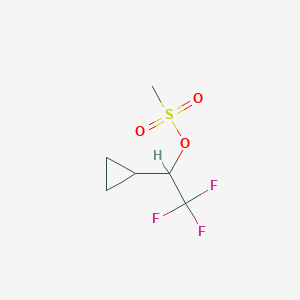
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2357223.png)
![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)
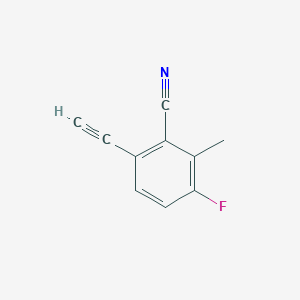
![5-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2357226.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)
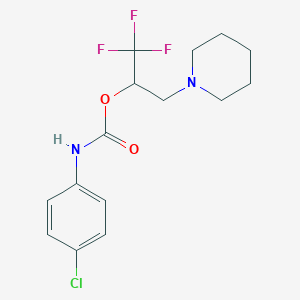
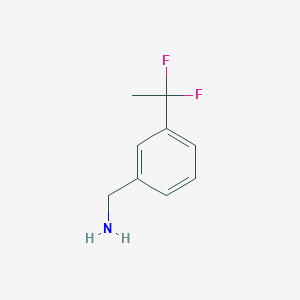
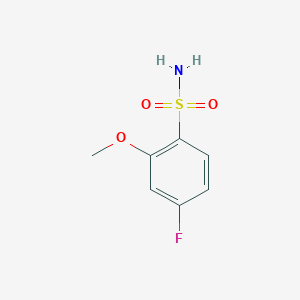
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2357236.png)
